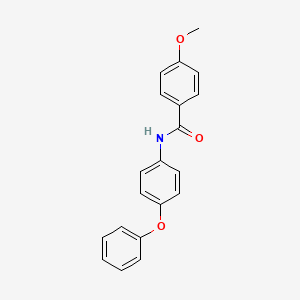
Hydrazinecarbothioamide, 2-((5-chloro-2-hydroxyphenyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H8ClN3OS and a molecular weight of 229.689 g/mol This compound is known for its unique chemical structure, which includes a chloro-substituted benzaldehyde moiety and a thiosemicarbazone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
5-chloro-2-hydroxybenzaldehyde+thiosemicarbazide→5-chloro-2-hydroxybenzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde thiosemicarbazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has shown potential as an anticancer agent, with studies indicating its cytotoxic effects on cancer cell lines.
Industry: The compound’s unique chemical properties make it suitable for use in the development of sensors and other analytical tools.
Wirkmechanismus
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways . The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, it can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. The thiosemicarbazone group is also known to interact with cellular thiols, disrupting redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxybenzaldehyde thiosemicarbazone
- 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone
- 3,5-Dichloro-2-hydroxybenzaldehyde thiosemicarbazone
Uniqueness
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is unique due to the presence of the chloro substituent, which enhances its reactivity and biological activity compared to other thiosemicarbazone derivatives. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
20234-13-3 |
|---|---|
Molekularformel |
C8H8ClN3OS |
Molekulargewicht |
229.69 g/mol |
IUPAC-Name |
[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
InChI-Schlüssel |
RZCVFQXLRNTPQD-NYYWCZLTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=S)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


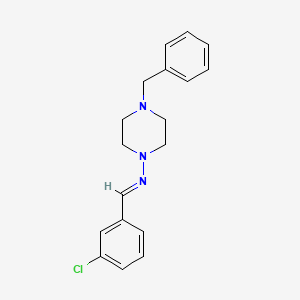
![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
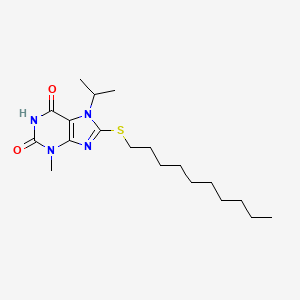

![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11995118.png)
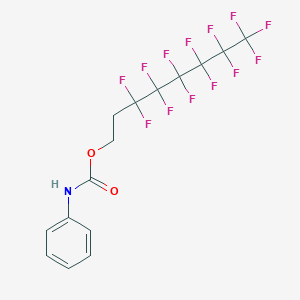
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995128.png)
![(3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11995134.png)

![3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline](/img/structure/B11995146.png)
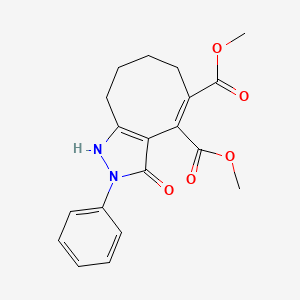
![Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11995156.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)
